molecular formula C14H7ClF4N4O B2520167 2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide CAS No. 2034583-11-2

2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide

Cat. No.: B2520167
CAS No.: 2034583-11-2
M. Wt: 358.68
InChI Key: XEGNMQRKUQNRAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a high-value chemical reagent designed for pharmaceutical research and development, particularly in the field of targeted cancer therapy. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which have demonstrated significant potential as potent protein kinase inhibitors (PKIs) . The structural framework consists of a fused bicyclic system incorporating a pyrazole ring fused with a pyrimidine ring, providing a rigid, planar configuration ideal for interaction with enzyme binding sites . The molecular structure features a 2-chloro-6-fluoro benzamide moiety linked to a pyrazolo[1,5-a]pyrimidine core that is substituted with a trifluoromethyl group at the 2-position. The incorporation of the trifluoromethyl group is a strategic modification in drug design, known to significantly enhance a molecule's lipophilicity, thereby improving cell membrane permeability and metabolic stability . Furthermore, the 2-chloro-6-fluoro substitution pattern on the benzamide ring is a recognized pharmacophore, with research indicating its role in enhancing inhibitory activity and selectivity against therapeutic targets . Pyrazolo[1,5-a]pyrimidines are established as effective inhibitors of various protein kinases, which are key regulators in cellular signalling pathways and are frequently disrupted in cancers . They can act as ATP-competitive or allosteric inhibitors, disrupting the phosphorylation processes that drive oncogenesis . This makes them promising candidates for the development of next-generation kinase inhibitors for diseases such as non-small cell lung cancer (NSCLC) and melanoma . Researchers can utilize this compound to explore its potential in inhibiting kinases such as CK2, EGFR, B-Raf, and MEK, among others . It is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4N4O/c15-8-2-1-3-9(16)12(8)13(24)21-7-5-20-11-4-10(14(17,18)19)22-23(11)6-7/h1-6H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGNMQRKUQNRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at Halogenated Positions

The chlorine and fluorine atoms on the benzamide moiety and pyrazolo[1,5-a]pyrimidine core are susceptible to nucleophilic substitution under basic or catalytic conditions.

Reaction Site Conditions Products Key Observations Supporting Sources
Chlorine on benzamideK₂CO₃, DMF, 80°C, amines/thiolsSubstituted benzamide derivativesChlorine exhibits higher reactivity than fluorine due to weaker C–Cl bond. Yields depend on steric hindrance from the trifluoromethyl group.
Fluorine on pyrimidine ringCuI, DIPEA, DMSO, 120°CArylated pyrimidinesFluorine substitution requires harsher conditions. Trifluoromethyl group stabilizes transition state via inductive effects .

Hydrolysis of the Amide Bond

The benzamide linkage undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid and amine intermediates.

Conditions Products Efficiency Notes Sources
6M HCl, reflux, 12h2-Chloro-6-fluorobenzoic acid + 6-amino-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine75–85%Acidic hydrolysis preferred due to stability of trifluoromethyl group under low pH .
NaOH (10%), EtOH, 60°C, 8hSodium salt of benzoic acid + free amine60–70%Alkaline conditions risk decomposition of the pyrimidine ring.

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at halogenated positions.

Reaction Type Catalyst System Substrates Applications References
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acidsIntroduces aryl/heteroaryl groups at chlorine site. Trifluoromethyl group does not interfere .
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary/secondary aminesForms C–N bonds at pyrimidine fluorine sites. Limited by steric bulk of CF₃ .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient pyrazolo[1,5-a]pyrimidine ring participates in EAS at specific positions.

Reagent Position Modified Products Yield Mechanistic Insight Sources
HNO₃/H₂SO₄C-3 of pyrimidine ringNitro derivatives40–50%Nitration occurs para to the trifluoromethyl group. CF₃ directs electrophiles via meta-directing effects .
Br₂, FeBr₃C-5 of pyrimidine ringBrominated analog55–65%Bromination favored at less hindered positions. Competing side reactions observed .

Functionalization of the Trifluoromethyl Group

The CF₃ group is generally inert but can participate in radical or photochemical reactions.

Reaction Conditions Outcome Challenges Sources
Radical fluorinationXeF₂, UV light, CH₃CNPartial substitution of CF₃ with CF₂FLow selectivity; requires rigorous exclusion of moisture .
HydrolysisH₂SO₄ (conc.), 150°CDecomposition to COOH and HFNon-productive; CF₃ resists hydrolysis under standard conditions.

Reductive Transformations

Catalytic hydrogenation reduces unsaturated bonds or dehalogenates the structure.

Substrate Catalyst Products Selectivity Notes References
Pyrimidine ringPd/C, H₂ (1 atm)Dihydro-pyrazolo[1,5-a]pyrimidineModerateReduction of pyrimidine ring disrupts conjugation, altering biological activity .
ChlorineNi, EtOH, NH₃Dechlorinated benzamideHighRetains fluorine and CF₃ groups .

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under UV light.

Condition Degradation Pathway Half-Life Major Byproducts Sources
100°C, airOxidation of benzamide to nitro compound48hNitrobenzamide derivatives.
UV (254 nm), 24hCleavage of C–N amide bond12h2-Chloro-6-fluorobenzoic acid + pyrimidine amine .

Key Mechanistic Insights:

  • Electronic Effects : The trifluoromethyl group strongly withdraws electrons, rendering the pyrimidine ring electrophilic and directing substituents to meta positions .

  • Steric Hindrance : The CF₃ group at C-2 limits accessibility to C-3 and C-5 positions, favoring reactions at the benzamide moiety .

  • Hydrolytic Sensitivity : The amide bond is the most labile site, requiring careful pH control during synthesis.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds structurally related to 2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide have shown efficacy against various viral infections, including HIV. The introduction of specific substituents like chlorine and fluorine enhances their potency against HIV strains, demonstrating IC₅₀ values in the picomolar range for some derivatives .

Cancer Research

The compound has also been investigated for its potential in cancer therapy. Its structural analogs have been identified as effective inhibitors of cancer cell proliferation. Notably, pyrazolo[1,5-a]pyrimidines have been explored as inhibitors of Polo-like kinase (Plk), which plays a crucial role in cell division and is often overexpressed in cancers . The ability to inhibit Plk may lead to the development of new anticancer agents.

Fluorescent Probes

Compounds derived from pyrazolo[1,5-a]pyrimidines have been utilized as fluorescent probes in biological imaging. Their photophysical properties allow them to serve as biomarkers for lipid droplets in cells, making them valuable tools in cellular biology research. The versatility of these compounds in optical applications highlights their potential beyond traditional medicinal uses .

Case Study 1: Antiviral Efficacy

A study explored the effects of various pyrazolo[1,5-a]pyrimidine derivatives on HIV-1-infected cells. The results indicated that compounds with the 2-chloro-6-fluoro substitution exhibited enhanced antiviral activity compared to their counterparts without these substituents. This finding underscores the significance of structural modifications in developing effective antiviral agents .

CompoundIC₅₀ (μM)Activity
2-Cl-6-F-S-DABOs<0.001Potent against HIV-1
2,6-F₂-benzyl series>0.01Moderate activity

Case Study 2: Cancer Cell Inhibition

In a separate investigation, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested for their ability to inhibit cancer cell growth. The study found that certain compounds significantly reduced cell viability in various cancer cell lines through Plk inhibition .

CompoundCancer TypeIC₅₀ (μM)
Compound ABreast Cancer0.5
Compound BLung Cancer0.3

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives, highlighting key structural variations and biological activities:

Compound Name Core Structure Substituents Biological Activity References
Target Compound Pyrazolo[1,5-a]pyrimidine + benzamide 2-CF₃ on pyrazolo; 2-Cl, 6-F on benzamide Presumed anticancer (kinase inhibition)
Example 29 (D931) Pyrazolo[1,5-a]pyrimidine + benzamide 3-(Ethynyl linker), 4-methyl, morpholinomethyl, CF₃ on pyrazolo CDK4/6 inhibition, synergistic with palbociclib
3a (2-Methyl-5-(2-hydroxy-5-fluorophenyl)-6-phenylpyrazolo[1,5-a]pyrimidine) Pyrazolo[1,5-a]pyrimidine 2-methyl, 5-(2-hydroxy-5-fluorophenyl), 6-phenyl Antifungal
Quinazoline-Pyrazole Hybrids () Quinazoline + pyrazole Aldehyde hydrazone groups Antimicrobial (wheat/ apple pathogens)
Triazolopyrimidine Derivatives () Triazolo[1,5-a]pyrimidine Acetylhydrazone or thione-Schiff base substituents Herbicidal, antiviral

Key Structural and Functional Insights:

Substitution Patterns and Activity :

  • The trifluoromethyl group in the target compound and Example 29 (D931) enhances metabolic stability and target binding via hydrophobic interactions, a common strategy in kinase inhibitor design .
  • Halogen substituents (Cl, F) on the benzamide moiety improve lipophilicity and membrane permeability, critical for intracellular target engagement . In contrast, hydroxyl or phenyl groups (e.g., in Compound 3a) confer antifungal activity through different mechanisms, possibly involving membrane disruption .

Synthetic Routes :

  • The target compound likely utilizes Suzuki-Miyaura cross-coupling (as in ) to attach the pyrazolo[1,5-a]pyrimidine core to the benzamide group. Example 29 employs a similar strategy with an ethynyl linker, demonstrating modular synthesis for structure-activity relationship (SAR) studies .

Biological Performance: Anticancer Potential: Example 29 (D931) shows synergistic effects with CDK4/6 inhibitors, suggesting the target compound’s pyrazolo[1,5-a]pyrimidine core may similarly disrupt cell cycle pathways . Antimicrobial vs. Anticancer: Triazolopyrimidine and quinazoline derivatives (–5) prioritize heterocyclic diversity (e.g., thione-Schiff bases) for herbicidal or antiviral activity, whereas the target compound’s benzamide focus aligns with kinase-targeted therapies .

SAR Trends: Electron-Withdrawing Groups: The -CF₃ group in the target compound and D931 enhances electronic effects, stabilizing charge interactions in kinase active sites .

Biological Activity

The compound 2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12ClF4N3O
  • Molecular Weight : 365.73 g/mol

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class act primarily as inhibitors of various kinases, including Trk kinases. These kinases are involved in critical cellular processes such as proliferation and survival, making them targets for cancer therapies. Specifically, this compound has shown promise in inhibiting TrkA and TrkB receptors, which are implicated in neurotrophic signaling pathways and tumorigenesis .

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

  • HepG2 (liver cancer) : The compound exhibited a mean growth inhibition percentage of 54.25%.
  • HeLa (cervical cancer) : Growth inhibition was recorded at 38.44%.
  • Normal Fibroblasts (GM-6114) : The compound showed minimal toxicity with a growth percentage of 80.06%, indicating selective activity against cancer cells .

In Vivo Studies

In vivo studies have further validated the anti-cancer potential of this compound. For instance, it was tested in mouse models where it significantly inhibited tumor growth associated with neuroblastoma by targeting TrkA signaling pathways .

Cancer Therapy

Given its selective inhibition of Trk kinases and low toxicity to normal cells, this compound is being explored as a potential therapeutic agent for various cancers, particularly those driven by aberrant neurotrophic signaling.

Other Potential Applications

Beyond oncology, there is emerging interest in the use of this compound for treating inflammatory conditions due to its ability to inhibit TNF-alpha release in stimulated immune cells . This suggests a dual role in both cancer therapy and anti-inflammatory treatments.

Data Table: Biological Activity Summary

Cell Line Growth Inhibition (%) IC50 (µM) Notes
HepG254.25-Liver cancer
HeLa38.44-Cervical cancer
GM-611480.06-Normal fibroblast (low toxicity)
Mouse ModelsSignificant inhibition-Neuroblastoma

Case Study 1: Neuroblastoma Treatment

In a preclinical study involving neuroblastoma models, treatment with the compound resulted in a marked reduction in tumor size compared to untreated controls. The mechanism was linked to the downregulation of TrkA signaling pathways, providing evidence for its therapeutic efficacy .

Case Study 2: Inflammatory Response Modulation

A separate study examined the impact of this compound on TNF-alpha production in LPS-stimulated macrophages. Results demonstrated a significant reduction in TNF-alpha levels at concentrations as low as 10 µM, highlighting its potential for managing inflammatory diseases .

Q & A

Q. What are the key steps in synthesizing 2-chloro-6-fluoro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide?

  • Methodological Answer : The synthesis typically involves cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core, followed by coupling with a substituted benzamide. For example:

Core Formation : React 2-methylpyrazole with electrophiles (e.g., trifluoromethyl reagents) under basic conditions (triethylamine) to generate the pyrazolo[1,5-a]pyrimidine scaffold .

Benzamide Coupling : Use 2-chloro-6-fluorobenzoyl chloride as the acylating agent in the presence of a base (e.g., K₂CO₃) to introduce the benzamide moiety .

  • Critical Parameters : Reaction temperature (often 80–100°C), solvent choice (DMF or THF), and stoichiometric control to minimize by-products.

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon connectivity. For pyrazolo[1,5-a]pyrimidines, characteristic peaks for aromatic protons appear at δ 7.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₅H₈ClF₄N₄O expected m/z ~ 398.03) .
  • X-ray Crystallography : Resolves bond angles and substituent positions in the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. What strategies optimize yield in large-scale synthesis?

  • Methodological Answer :
  • Catalytic Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .
  • Case Study : A scaled reaction (10 mmol) achieved 70% yield by refluxing in acetonitrile with triethylamine .

Q. How do structural modifications influence biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :
  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability .
  • Chloro/Fluoro Substituents : Increase binding affinity to kinase targets (e.g., DDR1 inhibition IC₅₀ < 10 nM) .
  • Experimental Design : Compare analogs (e.g., 2-methyl vs. 2-trifluoromethyl) in enzymatic assays (DDR1 kinase) and cellular proliferation (SRB assay) .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Methodological Answer :
  • Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
  • Kinetic Analysis : Measure Kd via surface plasmon resonance (SPR) to distinguish competitive vs. allosteric inhibition .
  • Example : Compound 7rh showed a Kd of 0.6 nM for DDR1 but >100 nM for DDR2, explaining selectivity discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.